1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide structure elucidation
1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide structure elucidation
An In-depth Technical Guide for the Structure Elucidation of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
Abstract
The rigorous, unambiguous determination of a novel chemical entity's structure is the bedrock of modern chemical and pharmaceutical research. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide, a compound of interest for its potential applications in medicinal chemistry. As this molecule is not extensively characterized in public literature, this document serves as a practical blueprint for researchers facing similar challenges. We will proceed from initial molecular formula confirmation via mass spectrometry, through detailed 2D NMR correlation experiments for atomic connectivity, to final functional group verification with infrared spectroscopy. The causality behind each analytical choice is emphasized, providing a logical and self-validating workflow for scientists in drug discovery and chemical synthesis.
Introduction and Strategic Overview
Our strategy is hierarchical. First, we establish the molecular formula and confirm the presence of bromine through high-resolution mass spectrometry. Next, we assemble the molecular "skeleton" piece by piece using a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. Finally, we confirm the presence and nature of key functional groups using Infrared (IR) Spectroscopy. This integrated approach ensures the highest level of confidence in the final structural assignment.
Caption: Fig 1. Overall strategic workflow for structure elucidation.
Mass Spectrometry: Molecular Formula and Isotopic Signature
Expertise & Rationale: Mass spectrometry is the first logical step as it provides two fundamental pieces of information with high certainty: the molecular weight and the elemental formula. For halogenated compounds, it offers a distinct isotopic signature that acts as a powerful diagnostic tool. We select High-Resolution Mass Spectrometry (HRMS) over nominal mass instruments to obtain the exact mass, which is crucial for generating a unique molecular formula.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Ionization Mode: Run in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. For this molecule, the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺ are expected in positive mode.
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Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
Expected Data and Interpretation
The molecular formula C₁₀H₁₂BrNO₂S has a monoisotopic mass of 292.9772 g/mol . The most critical feature will be the isotopic pattern resulting from the two stable isotopes of bromine, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This creates a characteristic M and M+2 peak pattern with nearly equal intensity (100:97.5 ratio).
Table 1: Predicted HRMS Data for C₁₀H₁₂⁷⁹Br/⁸¹BrNO₂S
| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Abundance |
|---|---|---|---|
| [M+H]⁺ | 293.9849 | 295.9829 | ~1:1 |
| [M+Na]⁺ | 315.9669 | 317.9648 | ~1:1 |
The observation of this distinct doublet, with each peak having a measured mass within 5 ppm of the calculated value, provides powerful, self-validating evidence for the presence of a single bromine atom and confirms the proposed elemental composition.[1]
NMR Spectroscopy: The Blueprint of Connectivity
Expertise & Rationale: While MS provides the formula, NMR spectroscopy maps the exact arrangement of atoms. A full suite of 1D and 2D experiments is required to solve the structure from first principles. The causality is clear: ¹H NMR identifies all unique proton environments, ¹³C NMR does the same for carbon, HSQC links protons to their directly attached carbons, COSY identifies neighboring protons, and HMBC connects the fragments through long-range (2-3 bond) correlations. This systematic approach is the gold standard for structure elucidation of small molecules.[2]
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
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Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets.
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1D Experiments: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} broadband decoupled spectrum. Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups.
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2D Experiments: Acquire standard gradient-selected ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.
Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides the initial map of the proton framework.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Key Correlations |
|---|---|---|---|---|
| H-Ar (2, 6) | ~7.55 | d, J ≈ 8.5 Hz | 2H | Protons ortho to the bromine atom.[3] |
| H-Ar (3, 5) | ~7.45 | d, J ≈ 8.5 Hz | 2H | Protons meta to the bromine atom. Forms an AA'BB' system with H-2,6. |
| H-Benzylic (7) | ~4.80 | d, J ≈ 4.0 Hz | 1H | Deshielded by phenyl ring and SO₂ group. Will show COSY to H-NH and HMBC to C-1, C-2/6, and C-8. |
| H-NH | ~5.30 | d, J ≈ 4.0 Hz | 1H | Broad signal, exchangeable with D₂O.[4] Coupled to H-7. |
| H-Cyclopropyl (8) | ~2.50 | m | 1H | Methine proton on cyclopropyl ring. Will show COSY to H-9/10. |
| H-Cyclopropyl (9, 10) | 0.60 - 0.90 | m | 4H | Diastereotopic methylene protons of the cyclopropyl ring, appearing in the highly shielded aliphatic region.[5][6] |
Predicted ¹³C NMR and DEPT Spectrum Analysis (100 MHz, CDCl₃)
The ¹³C and DEPT spectra confirm the carbon count and type.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal | Rationale |
|---|---|---|---|---|
| C-Ar (1) | ~138 | None (Quat) | None | Aromatic carbon attached to the benzylic group. |
| C-Ar (4) | ~123 | None (Quat) | None | Aromatic carbon attached to bromine. |
| C-Ar (2, 6) | ~129 | Positive (CH) | Positive | Aromatic methine carbons. |
| C-Ar (3, 5) | ~132 | Positive (CH) | Positive | Aromatic methine carbons. |
| C-Benzylic (7) | ~60 | Positive (CH) | Positive | Aliphatic methine, deshielded by neighbors. |
| C-Cyclopropyl (8) | ~30 | Positive (CH) | Positive | Methine carbon of the cyclopropyl group. |
| C-Cyclopropyl (9, 10) | ~15 | Negative (CH₂) | None | Methylene carbons of the cyclopropyl ring.[7] |
2D NMR: Assembling the Pieces
2D NMR is where the structure is definitively pieced together. The correlations described below are not just expected; they are required to validate the proposed structure.
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¹H-¹H COSY: Confirms proton-proton coupling networks. Key correlations would be:
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A cross-peak between the aromatic doublets (~7.55 and ~7.45 ppm).
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A cross-peak between the NH proton (~5.30 ppm) and the benzylic CH proton (~4.80 ppm).
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A network of cross-peaks connecting the cyclopropyl protons (H-8 with H-9/10).
-
-
¹H-¹³C HSQC: Unambiguously links each proton to its carbon. This allows the assignments in Table 2 to be mapped directly onto the assignments in Table 3.
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¹H-¹³C HMBC: This is the most powerful experiment for this elucidation, as it establishes the connectivity between the isolated spin systems.
Caption: Fig 2. Key expected ³JCH HMBC correlations for structure confirmation.
Key Diagnostic HMBC Correlations:
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Benzylic CH (H-7) to Aromatic Carbons (C-1, C-2/6): This proves the attachment of the methanesulfonamide group to the phenyl ring.
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Benzylic CH (H-7) to Sulfur (S) and Nitrogen (N): While ¹³C is the standard nucleus, correlations to other heteroatoms like ¹⁵N can sometimes be observed if sensitivity allows, confirming the C-S-N linkage. More practically, the proton's proximity to the sulfonyl group explains its deshielded chemical shift.
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NH proton to Benzylic Carbon (C-7) and Cyclopropyl Carbon (C-8): This is a crucial link that connects the entire molecule, proving the N-cyclopropyl bond.
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Cyclopropyl Methine (H-8) to Nitrogen (N): Confirms the N-C8 bond.
Infrared (IR) Spectroscopy: Functional Group Verification
Expertise & Rationale: IR spectroscopy provides a rapid and definitive confirmation of the key functional groups predicted by the NMR and MS data. It serves as a final cross-check. The presence of sharp, characteristic absorption bands for the N-H and S=O bonds provides orthogonal evidence to the NMR data.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, and perform a background subtraction.
Expected Data and Interpretation
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Sulfonamide (N-H) |
| ~3100-3000 | C-H Stretch | Aromatic & Cyclopropyl C-H |
| ~1350 | Asymmetric SO₂ Stretch | Sulfonamide (O=S=O) |
| ~1160 | Symmetric SO₂ Stretch | Sulfonamide (O=S=O) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~820 | C-H Out-of-plane bend | 1,4-disubstituted benzene |
The strong, distinct stretches for the N-H and the two S=O bonds are highly characteristic of the sulfonamide moiety and provide excellent confirmatory data.
Conclusion: A Unified Structural Hypothesis
The structure of 1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide is confirmed by the seamless integration of data from multiple orthogonal analytical techniques.
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HRMS establishes the correct elemental formula (C₁₀H₁₂BrNO₂S) and confirms the presence of one bromine atom via its unique isotopic signature.
-
¹H and ¹³C NMR identify all unique proton and carbon environments, consistent with the proposed structure.
-
DEPT, COSY, and HSQC experiments rigorously assign these NMR signals to specific atoms and their immediate neighbors.
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HMBC provides the critical long-range correlations that piece together the bromophenyl, methanesulfonamide, and cyclopropyl fragments into a single, unambiguous molecular architecture.
-
FTIR confirms the presence of the key N-H and S=O functional groups.
References
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Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Retrieved from [Link]
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